molecular formula C20H25ClN4O2 B2564995 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride CAS No. 2415469-94-0

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride

Cat. No.: B2564995
CAS No.: 2415469-94-0
M. Wt: 388.9
InChI Key: PFJNTNGFYZJNED-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a piperazine ring, all attached to a pyrimidine core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 1-(2-methoxyphenyl)piperazine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the pyrimidine core and cyclopropyl group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group and the pyrimidine core distinguishes it from other piperazine derivatives, potentially leading to different pharmacological activities and applications.

Properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2.ClH/c1-14-13-16(22-19(21-14)15-7-8-15)20(25)24-11-9-23(10-12-24)17-5-3-4-6-18(17)26-2;/h3-6,13,15H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJXUYQQCLERRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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